![molecular formula C27H25N5O3S B2502856 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1252572-01-2](/img/no-structure.png)
5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C27H25N5O3S and its molecular weight is 499.59. The purity is usually 95%.
BenchChem offers high-quality 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Antimicrobial Activities
- Research has shown that derivatives of 1,2,4-triazole and 1,3,4-oxadiazole, which are structurally related to the compound , have been synthesized and tested for their antimicrobial activities against a variety of microorganisms. These compounds have displayed promising results in inhibiting bacterial, mold, and yeast growth (Tien et al., 2016), (Bektaş et al., 2007).
Structural Analysis and Molecular Interactions
- Studies on similar compounds have provided insights into their molecular structures, including the conformation of rings and the angles between them. This structural information is crucial in understanding how these compounds interact at the molecular level, which is key to their effectiveness in various applications (Fun et al., 2011).
Synthesis of Heterocyclic Compounds
- The synthesis of new heterocyclic compounds, including those containing 1,2,4-triazole and 1,3,4-oxadiazole rings, has been explored. These syntheses contribute to the development of novel compounds with potential therapeutic and industrial applications (Chen et al., 2008).
Antimicrobial and Anti-Inflammatory Activities
- Various derivatives of 1,2,4-triazole and 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have also shown potential anti-inflammatory properties, which could be relevant for medical research and drug development (Bayrak et al., 2009), (Labanauskas et al., 2001).
Antimicrobial and Anti-Proliferative Activities
- N-Mannich bases of 1,3,4-oxadiazole have been synthesized and tested for their antimicrobial and anti-proliferative activities. These compounds have shown significant potential against various bacterial strains and cancer cell lines, indicating their potential for therapeutic applications (Al-Wahaibi et al., 2021).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some of these compounds have shown effective activity against specific nematodes, suggesting their potential use in agricultural applications (Liu et al., 2022).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 4H-1,2,4-triazole derivative with an oxadiazole derivative, followed by thiolation and benzyl protection reactions.", "Starting Materials": [ "4-(3-methylphenyl)-5-(4H-1,2,4-triazol-3-yl)thiomethyl-1,2,4-triazole", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole", "Benzyl chloride", "Sodium hydride", "Methanol", "Chloroform", "Diethyl ether" ], "Reaction": [ "Step 1: Thiolation of 4-(3-methylphenyl)-5-(4H-1,2,4-triazol-3-yl)methyl-1,2,4-triazole with sodium hydride and carbon disulfide in methanol to yield 5-({[5-(3-methylphenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-triazole.", "Step 2: Protection of the triazole nitrogen with benzyl chloride in the presence of sodium hydride in chloroform to yield 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-triazole.", "Step 3: Reaction of 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,2,4-triazole with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in the presence of sodium hydride in chloroform to yield the final product, 5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole." ] } | |
CAS-Nummer |
1252572-01-2 |
Produktname |
5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Molekularformel |
C27H25N5O3S |
Molekulargewicht |
499.59 |
IUPAC-Name |
5-[[5-benzyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C27H25N5O3S/c1-18-8-7-11-21(14-18)32-24(15-19-9-5-4-6-10-19)29-30-27(32)36-17-25-28-26(31-35-25)20-12-13-22(33-2)23(16-20)34-3/h4-14,16H,15,17H2,1-3H3 |
InChI-Schlüssel |
OXIUUAPQNJSCOB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2502773.png)
![2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2502774.png)
![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)
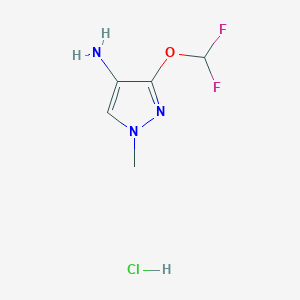
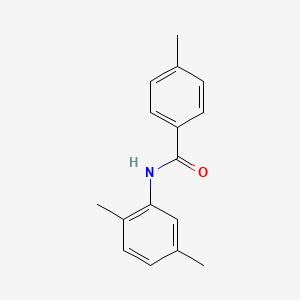
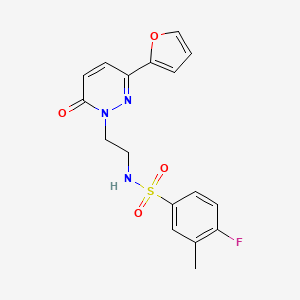
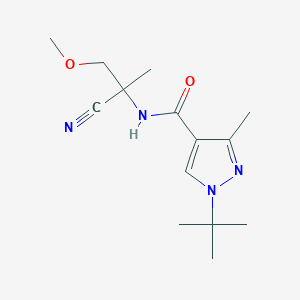
![3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2502786.png)

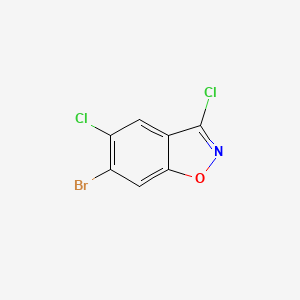
![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)
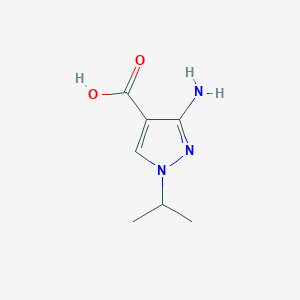
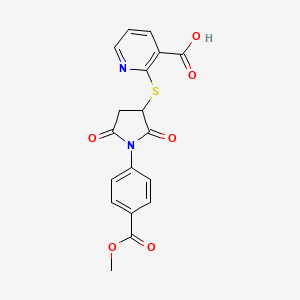
![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2502795.png)